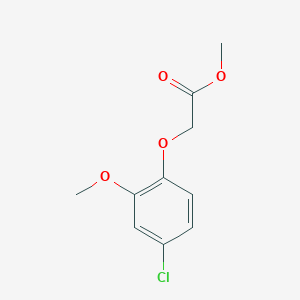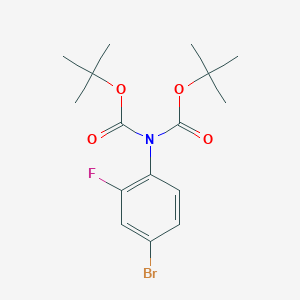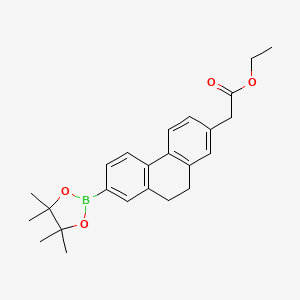
1-N-CBZ-butane-1,2-diamine-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-N-CBZ-butane-1,2-diamine-HCl typically involves the protection of the amine group in butane-1,2-diamine with a carbobenzyloxy (CBZ) group. This is followed by the formation of the hydrochloride salt. The synthetic route can be summarized as follows:
Protection of the amine group: Butane-1,2-diamine is reacted with benzyl chloroformate in the presence of a base to form the CBZ-protected amine.
Formation of the hydrochloride salt: The CBZ-protected amine is then treated with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-N-CBZ-butane-1,2-diamine-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the CBZ protecting group, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions .
Scientific Research Applications
1-N-CBZ-butane-1,2-diamine-HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-CBZ-butane-1,2-diamine-HCl involves its interaction with molecular targets such as enzymes and proteins. The CBZ group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the CBZ group, the free amine can interact with various biological targets, influencing biochemical pathways .
Comparison with Similar Compounds
1-N-CBZ-butane-1,2-diamine-HCl can be compared with similar compounds such as:
2-N-CBZ-butane-1,2-diamine-HCl: This compound has a similar structure but differs in the position of the CBZ group. It exhibits different reactivity and applications.
1-N-Boc-butane-1,2-diamine-HCl: This compound uses a Boc (tert-butoxycarbonyl) protecting group instead of CBZ, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific protecting group and its applications in selective synthesis and research.
Properties
CAS No. |
1179359-80-8 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
benzyl N-(2-aminobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-2-11(13)8-14-12(15)16-9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |
InChI Key |
UKLHVSVDUDBPHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)











